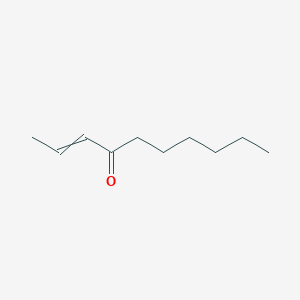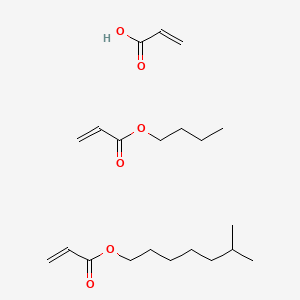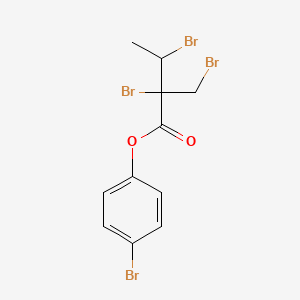
4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate is an organic compound characterized by the presence of multiple bromine atoms and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate typically involves the bromination of phenyl butanoate derivatives. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl butanoates, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Bromophenyl 2,3-dibromo-2-(bromomethyl)butanoate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It may be used in studies related to enzyme inhibition and other biochemical processes.
Medicinal Chemistry:
Properties
CAS No. |
62918-55-2 |
|---|---|
Molecular Formula |
C11H10Br4O2 |
Molecular Weight |
493.81 g/mol |
IUPAC Name |
(4-bromophenyl) 2,3-dibromo-2-(bromomethyl)butanoate |
InChI |
InChI=1S/C11H10Br4O2/c1-7(13)11(15,6-12)10(16)17-9-4-2-8(14)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
XHWPRPYWUQDXEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CBr)(C(=O)OC1=CC=C(C=C1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

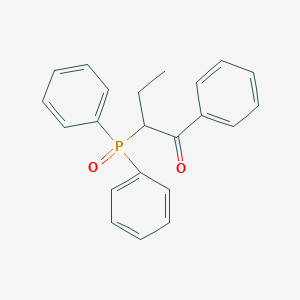
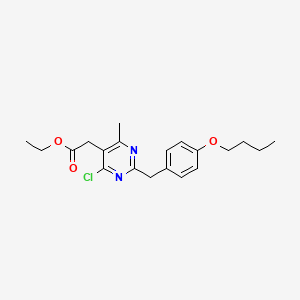
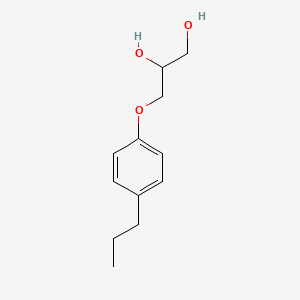
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
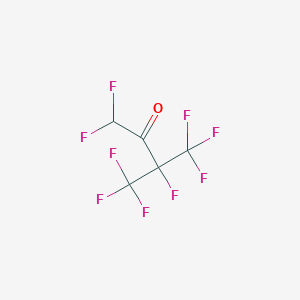
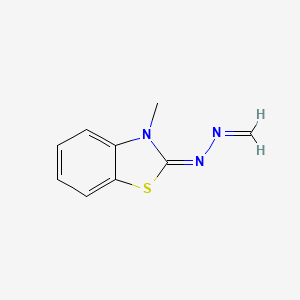
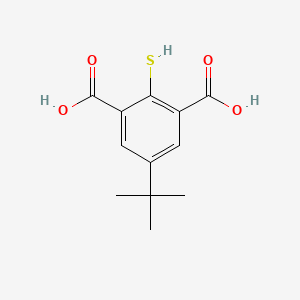
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
